molecular formula C11H9NO3 B6597199 methyl 6-formyl-1H-indole-2-carboxylate CAS No. 104291-82-9

methyl 6-formyl-1H-indole-2-carboxylate

Cat. No.: B6597199
CAS No.: 104291-82-9
M. Wt: 203.19 g/mol
InChI Key: VSBOYUDCWORENC-UHFFFAOYSA-N
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Description

Methyl 6-formyl-1H-indole-2-carboxylate: is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Mechanism of Action

Target of Action

Methyl 6-formyl-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. The specific targets can vary depending on the biological context and the specific derivative of the indole compound .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes in the function of these targets . For example, some indole derivatives have been shown to inhibit the production of certain proteins or enzymes, thereby affecting the biological processes that these proteins or enzymes are involved in .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been shown to inhibit the production of β-amyloid, a protein that plays a key role in the pathogenesis of Alzheimer’s disease . Other indole derivatives have been found to inhibit ion exchange, melatonin synthesis, and aziridine production .

Pharmacokinetics

It has been noted that some indole derivatives are able to cross the blood-brain barrier, which suggests that they may have good bioavailability in the brain .

Result of Action

The result of the action of this compound can vary depending on the specific biological context. Given its potential inhibitory effects on various proteins and enzymes, it may have a range of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-formyl-1H-indole-2-carboxylate typically involves the formation of the indole ring followed by functionalization at specific positions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Subsequent formylation and esterification steps are used to introduce the formyl and carboxylate groups, respectively.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various functional groups onto the indole ring . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-formyl-1H-indole-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitro compounds.

Major Products Formed:

    Oxidation: Methyl 6-carboxy-1H-indole-2-carboxylate.

    Reduction: Methyl 6-hydroxymethyl-1H-indole-2-carboxylate.

    Substitution: Various halogenated or nitro-substituted indole derivatives.

Comparison with Similar Compounds

Uniqueness: Methyl 6-formyl-1H-indole-2-carboxylate is unique due to its formyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new pharmaceuticals and industrial chemicals .

Properties

IUPAC Name

methyl 6-formyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)10-5-8-3-2-7(6-13)4-9(8)12-10/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBOYUDCWORENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279324
Record name Methyl 6-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104291-82-9
Record name Methyl 6-formyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104291-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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